molecular formula C16H21FN2O2S B12227878 4-[(4-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

4-[(4-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12227878
M. Wt: 324.4 g/mol
InChI Key: WBNLJPPISNBCQV-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features both morpholine and thiomorpholine rings The presence of a fluorophenyl group adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the morpholine and thiomorpholine precursors. These are then subjected to coupling reactions, often using reagents such as α-haloacid chlorides and amino alcohols . The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the morpholine and thiomorpholine rings contribute to the compound’s overall stability and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Fluorophenyl)methyl]thiomorpholine: Lacks the morpholine ring, making it less complex.

    2-(Thiomorpholine-4-carbonyl)morpholine: Does not have the fluorophenyl group, which may reduce its binding affinity in certain applications.

Uniqueness

4-[(4-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the combination of its structural features. The presence of both morpholine and thiomorpholine rings, along with the fluorophenyl group, provides a versatile framework for various chemical reactions and applications.

Properties

Molecular Formula

C16H21FN2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

[4-[(4-fluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C16H21FN2O2S/c17-14-3-1-13(2-4-14)11-18-5-8-21-15(12-18)16(20)19-6-9-22-10-7-19/h1-4,15H,5-12H2

InChI Key

WBNLJPPISNBCQV-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)F)C(=O)N3CCSCC3

Origin of Product

United States

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